molecular formula C30H32O12 B15590059 Benzoylalbiflorin

Benzoylalbiflorin

Cat. No.: B15590059
M. Wt: 584.6 g/mol
InChI Key: ZHQGREQIJCCKHT-JXBNAFTOSA-N
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Description

Benzoylalbiflorin is a useful research compound. Its molecular formula is C30H32O12 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H32O12

Molecular Weight

584.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1S,3R,4R,6S,9S)-9-(benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C30H32O12/c1-28-13-19(31)18-12-30(28,29(18,27(37)42-28)15-39-25(36)17-10-6-3-7-11-17)41-26-23(34)22(33)21(32)20(40-26)14-38-24(35)16-8-4-2-5-9-16/h2-11,18-23,26,31-34H,12-15H2,1H3/t18-,19+,20+,21+,22-,23+,26-,28-,29-,30+/m0/s1

InChI Key

ZHQGREQIJCCKHT-JXBNAFTOSA-N

Origin of Product

United States

Foundational & Exploratory

Benzoylalbiflorin: A Technical Guide to its Natural Source, Isolation from Paeonia lactiflora, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin (B12421343) is a monoterpene glycoside that has garnered interest within the scientific community for its potential therapeutic properties. A key bioactive constituent of the roots of Paeonia lactiflora Pall. (Ranunculaceae), this compound contributes to the well-documented anti-inflammatory and immunomodulatory effects of this traditional medicinal plant. This technical guide provides an in-depth overview of the natural sourcing of this compound, a detailed methodology for its isolation and purification from Paeonia lactiflora, and an exploration of its molecular mechanism of action, with a focus on relevant signaling pathways.

Natural Source: Paeonia lactiflora

Paeonia lactiflora, commonly known as the Chinese peony or Bai Shao, is a perennial flowering plant native to central and eastern Asia.[1] Its roots have been a staple in traditional Chinese medicine for centuries, utilized for a range of ailments including rheumatoid arthritis, inflammation, and pain. The therapeutic efficacy of Paeonia lactiflora root is attributed to its rich composition of monoterpene glycosides, with paeoniflorin (B1679553) and albiflorin (B1665693) being the most abundant. This compound is also a significant component, contributing to the overall pharmacological profile of the plant extract.

Isolation and Purification of this compound from Paeonia lactiflora

The isolation of this compound from the roots of Paeonia lactiflora is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final purification by silica (B1680970) gel column chromatography. The following protocol is a synthesized methodology based on established techniques for the separation of monoterpene glycosides from Paeonia lactiflora.

Experimental Protocol

1. Preparation of Plant Material:

  • Dried roots of Paeonia lactiflora are pulverized into a coarse powder (approximately 40-60 mesh).

2. Extraction:

  • The powdered root material is subjected to extraction with 70% ethanol (B145695) in water at a solid-to-liquid ratio of 1:10 (w/v).

  • The extraction is performed under reflux for 2 hours and repeated three times to ensure maximum yield.

  • The extracts are combined, filtered, and concentrated under reduced pressure to obtain a crude extract.

3. Macroporous Resin Chromatography (Preliminary Purification):

  • The crude extract is suspended in deionized water and applied to a pre-treated macroporous resin column (e.g., D101 or AB-8).

  • The column is first washed with deionized water to remove sugars and other highly polar impurities.

  • A stepwise gradient elution is then performed with increasing concentrations of ethanol in water (e.g., 10%, 30%, 50%, 70%, 95% ethanol).

  • Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound. Fractions containing the target compound are pooled and concentrated.

4. Silica Gel Column Chromatography (Final Purification):

  • The enriched fraction from the macroporous resin chromatography is subjected to silica gel column chromatography.

  • The column is packed with silica gel (200-300 mesh) and equilibrated with a suitable mobile phase, typically a mixture of chloroform (B151607) and methanol (B129727).

  • A gradient elution is employed, starting with a higher ratio of chloroform to methanol and gradually increasing the polarity by increasing the methanol concentration.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) and HPLC.

  • Fractions containing pure this compound are combined, and the solvent is evaporated to yield the final product.

5. Purity Analysis:

  • The purity of the isolated this compound is determined by HPLC analysis.

Data Presentation

Table 1: Parameters for Macroporous Resin Chromatography

ParameterValue
Resin TypeD101 or AB-8
Column Dimensions5 cm x 50 cm
Sample Loading100 g of crude extract
Wash SolventDeionized Water (3 column volumes)
Elution SolventsStepwise gradient of 10%, 30%, 50%, 70%, 95% ethanol in water
Flow Rate2 bed volumes/hour
Fraction Volume500 mL

Table 2: Parameters for Silica Gel Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (200-300 mesh)
Column Dimensions3 cm x 40 cm
Mobile PhaseChloroform-Methanol gradient
Elution Gradient100:1 to 10:1 (Chloroform:Methanol)
Flow Rate1 mL/min
Fraction Volume20 mL

Table 3: Analytical HPLC Conditions for Purity Assessment

ParameterCondition
ColumnC18 reverse-phase (4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile and Water with 0.1% Formic Acid (gradient elution)
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume10 µL
Column Temperature30°C

Experimental Workflow Diagram

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Paeonia lactiflora Root Powder extraction 70% Ethanol Reflux Extraction start->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 macroporous_resin Macroporous Resin Chromatography concentration1->macroporous_resin concentration2 Pooling & Concentration of Fractions macroporous_resin->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel concentration3 Pooling & Concentration of Pure Fractions silica_gel->concentration3 hplc_analysis HPLC Purity Analysis concentration3->hplc_analysis final_product Pure this compound hplc_analysis->final_product

Caption: Workflow for the isolation and purification of this compound.

Molecular Mechanism of Action: Anti-inflammatory Effects

This compound, along with its structural analogs from Paeonia lactiflora, exhibits significant anti-inflammatory properties. The primary mechanism underlying this activity is the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6. This compound is believed to inhibit this pathway, thereby reducing the production of these inflammatory mediators.

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NFκB NF-κB IKK->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6) This compound This compound This compound->IKK Inhibits NFκB_nuc->Transcription G Stimulus Inflammatory Stimulus (e.g., LPS) UpstreamKinases Upstream Kinases Stimulus->UpstreamKinases ERK ERK UpstreamKinases->ERK JNK JNK UpstreamKinases->JNK p38 p38 UpstreamKinases->p38 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Phosphorylates JNK->TranscriptionFactors Phosphorylates p38->TranscriptionFactors Phosphorylates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces This compound This compound This compound->UpstreamKinases Inhibits

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzoylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin is a monoterpene glycoside isolated from the roots of Paeonia albiflora (also known as Radix Paeoniae Alba), a plant with a long history of use in traditional Chinese medicine. This document provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. While extensive research has been conducted on the crude extracts of Paeonia albiflora and some of its major constituents like paeoniflorin, specific data for this compound remains comparatively limited. This guide compiles the currently available information and highlights areas where further investigation is warranted.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. The table below summarizes the available data for this compound.

PropertyValueCitation(s)
Molecular Formula C₃₀H₃₂O₁₂
Molecular Weight 584.57 g/mol
CAS Number 184103-78-4
Appearance White to off-white powder
Purity Typically ≥98% (by HPLC)
Melting Point Not available
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol (B145695).
Storage Conditions Store at -20°C in a dry, dark place.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, excessive heat, and light.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not currently published. However, the spectra would be expected to show characteristic signals for the benzoyl group, the albiflorin (B1665693) core, and the glycosidic moiety.

Table 2.1: Expected ¹H and ¹³C NMR Spectral Regions for this compound

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzoyl)7.0 - 8.5120 - 140
Glycosidic Protons3.0 - 5.560 - 110
Methylene and Methine Protons1.0 - 4.020 - 80
Carbonyl Carbon (Ester)-165 - 175
Carbonyl Carbon (Ketone)-190 - 210
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit absorption bands corresponding to its key functional groups.

Table 2.2: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3600 - 3200O-H (hydroxyl) stretching
3100 - 3000C-H (aromatic) stretching
3000 - 2850C-H (aliphatic) stretching
1740 - 1720C=O (ester) stretching
1720 - 1700C=O (ketone) stretching
1600 - 1450C=C (aromatic) stretching
1250 - 1000C-O stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the benzoyl chromophore.

Table 2.3: Expected UV-Visible Absorption Maxima for this compound

SolventExpected λmax (nm)
Methanol~230 and ~275
Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of this compound.

Table 2.4: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Key Fragment Ions (m/z)Citation(s)
ESI585.19607.17463, 341, 121, 105

Experimental Protocols

Detailed and validated experimental protocols for the isolation, purification, and analysis of this compound are essential for reproducible research. The following protocols are based on established methods for related compounds from Paeonia species.

Isolation and Purification of this compound from Paeoniae Radix Alba

This protocol outlines a general procedure for the extraction and isolation of this compound. Optimization may be required based on the specific plant material and available equipment.

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification A Dried and powdered roots of Paeoniae Radix Alba B Maceration with 70% Ethanol (3x) A->B C Filtration and concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspend crude extract in H₂O D->E F Partition with Petroleum Ether (defatting) E->F G Partition with Ethyl Acetate F->G H Ethyl Acetate Fraction G->H I Silica Gel Column Chromatography H->I J Gradient elution (e.g., Chloroform-Methanol) I->J K Collect and combine fractions containing this compound (TLC monitoring) J->K L Preparative HPLC K->L M Purified this compound L->M

Figure 1. Workflow for the isolation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis

This method provides a framework for the quantitative analysis of this compound.

Table 3.1: HPLC Parameters for this compound Analysis

ParameterConditionCitation(s)
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient elution is often employed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Biological Activity and Signaling Pathways

This compound, along with its isomer benzoylpaeoniflorin, has been investigated for a range of pharmacological activities, with a primary focus on its anti-inflammatory effects.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism of action appears to be the modulation of key inflammatory signaling pathways.

Signaling Pathway Involvement:

Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates to NFkB_nuc->Cytokines NFkB_nuc->iNOS NFkB_nuc->COX2 This compound This compound This compound->MAPK inhibits This compound->IKK inhibits

Figure 2. Anti-inflammatory signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory activity. This technical guide has summarized the currently available data on its physical and chemical properties. However, there are notable gaps in the literature, particularly concerning detailed spectroscopic data and specific, validated experimental protocols for its isolation and analysis. Future research should focus on:

  • Complete Spectroscopic Characterization: Detailed ¹H and ¹³C NMR, FT-IR, and UV-Vis spectral data with full peak assignments are needed for unambiguous identification and quality control.

  • Development of Standardized Protocols: Validated and standardized protocols for the isolation, purification, and quantitative analysis of this compound are crucial for ensuring the consistency and reproducibility of research findings.

  • Elucidation of Other Biological Activities: While its anti-inflammatory properties are the most studied, further investigation into other potential therapeutic effects, such as neuroprotective and anti-cancer activities, is warranted.

  • In-depth Mechanistic Studies: A more profound understanding of the molecular targets and signaling pathways modulated by this compound will be essential for its potential development as a therapeutic agent.

This guide serves as a foundational resource to encourage and facilitate further research into this intriguing natural compound.

Benzoylalbiflorin: A Technical Guide to its Anti-Inflammatory Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin is a monoterpene glycoside isolated from the root of Paeonia lactiflora, a plant with a long history of use in traditional Chinese medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its significant anti-inflammatory effects, and the underlying molecular mechanisms of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its development as a therapeutic agent. The key identifiers and molecular characteristics of this compound are summarized below.

PropertyValueCitation(s)
CAS Number 184103-78-4[1][2][3][4]
Molecular Formula C₃₀H₃₂O₁₂[2][4]
Molecular Weight 584.57 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Anti-Inflammatory Activity and Mechanism of Action

This compound, along with structurally related compounds from Paeonia lactiflora, has demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response, particularly in the context of stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria that is a potent inducer of inflammation.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to suppress the production of several key pro-inflammatory mediators in in vitro models of inflammation. Studies on related compounds suggest that it likely inhibits the production of:

  • Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation and tissue damage.

  • Prostaglandin E₂ (PGE₂): A lipid mediator that plays a central role in inflammation and pain.

  • Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are critical signaling proteins that drive the inflammatory cascade.

Modulation of Intracellular Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with intracellular signaling cascades initiated by inflammatory stimuli such as LPS. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes.

Based on studies of related paeoniflorins, this compound is believed to inhibit the NF-κB pathway by:

  • Preventing the phosphorylation and degradation of IκBα.

  • Inhibiting the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive Inhibition p65 p65 p65->NFkB_inactive p50 p50 p50->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation (IκBα degradation) This compound This compound This compound->IKK Inhibition DNA DNA NFkB_active->DNA Nuclear Translocation & Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Transcription

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway:

The MAPK family of proteins, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular processes, including inflammation. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that contribute to the expression of pro-inflammatory genes.

Evidence from related compounds suggests that this compound can suppress the LPS-induced phosphorylation of p38, JNK, and ERK, thereby dampening the inflammatory response mediated by these pathways.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation Phospho_p38 p-p38 Phospho_JNK p-JNK Phospho_ERK p-ERK Transcription_Factors Transcription Factors (e.g., AP-1) Phospho_p38->Transcription_Factors Phospho_JNK->Transcription_Factors Phospho_ERK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes This compound This compound This compound->Upstream_Kinases Inhibition

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. These are based on standard methodologies employed in the field.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This protocol outlines the steps to assess the inhibitory effect of this compound on the production of pro-inflammatory mediators in a cellular model of inflammation.

Experimental_Workflow cluster_analysis Analysis Start Start Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Pretreatment Pre-treat cells with This compound Cell_Culture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse cells for protein analysis Incubation->Cell_Lysis ELISA ELISA for Cytokines (TNF-α, IL-6) Supernatant_Collection->ELISA Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay Western_Blot Western Blot for NF-κB & MAPK proteins Cell_Lysis->Western_Blot End End ELISA->End Griess_Assay->End Western_Blot->End

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 96-well plates for viability and cytokine/NO assays, or larger plates (e.g., 6-well) for Western blotting.

  • Pre-treatment: Incubate cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (typically 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for cytokine/NO measurement, shorter times for phosphorylation studies).

2. Measurement of Nitric Oxide (NO) Production:

  • Method: Griess Assay.

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess reagent A (sulfanilamide solution).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite (B80452) standard curve.

3. Measurement of Cytokine Production:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating plates with capture antibody, adding standards and samples (cell culture supernatant), adding detection antibody, adding streptavidin-HRP, and adding substrate.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate cytokine concentrations based on the standard curve.

4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins:

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against:

      • Phospho-p65, p65

      • Phospho-IκBα, IκBα

      • Phospho-p38, p38

      • Phospho-JNK, JNK

      • Phospho-ERK, ERK

      • β-actin (as a loading control)

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory potential. Its mechanism of action, believed to involve the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for the development of new therapies for a range of inflammatory disorders.

Future research should focus on:

  • Quantitative analysis: Determining the specific IC₅₀ values of this compound for the inhibition of key inflammatory mediators.

  • In vivo studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Pharmacokinetic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and drug-like properties.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

The Biosynthesis of Benzoylalbiflorin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin is a monoterpene glycoside found in plants of the genus Paeonia, notably Paeonia lactiflora. These compounds, along with the structurally related paeoniflorin (B1679553) and albiflorin (B1665693), are of significant interest to the pharmaceutical industry due to their wide range of pharmacological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants or microbial systems to enhance its production for therapeutic applications. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursors of terpenoids and culminates in a key benzoylation event. The pathway can be broadly divided into three main stages: the formation of the monoterpene backbone, the synthesis of the albiflorin intermediate, and the final benzoylation to yield this compound.

Formation of the Monoterpene Precursor: Geranyl Diphosphate (B83284) (GPP)

The journey to this compound begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their production: the mevalonate (B85504) (MVA) pathway, which primarily occurs in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. In the context of monoterpene biosynthesis in Paeonia, the MEP pathway is the principal source of IPP and DMAPP.

These C5 units are then condensed in a head-to-tail fashion by the enzyme Geranyl Diphosphate Synthase (GPPS) to form the C10 compound, geranyl diphosphate (GPP). GPP serves as the universal precursor for all monoterpenes.

Cyclization and Modification to form Albiflorin

The linear GPP molecule undergoes a complex series of cyclization and modification reactions to form the core structure of albiflorin. A key enzymatic step is the conversion of GPP into a cyclic monoterpene skeleton, likely a pinane-type structure, catalyzed by a terpene synthase (TPS) . While the exact intermediates leading to albiflorin are not fully elucidated, the pathway is thought to be closely related to that of paeoniflorin. This involves the formation of a pinene skeleton, followed by a series of hydroxylation and glycosylation steps.

The Final Benzoylation Step: From Albiflorin to this compound

The terminal and defining step in the biosynthesis of this compound is the attachment of a benzoyl group to the albiflorin molecule. This reaction is catalyzed by a benzoyltransferase , an enzyme belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases.[1] These enzymes utilize an activated acyl donor, in this case, benzoyl-CoA , to acylate a specific hydroxyl group on the acceptor molecule, albiflorin.

While the specific enzyme responsible for the benzoylation of albiflorin has not been definitively characterized, a homologous enzyme, benzoyl-CoA: 8-debenzoylpaeoniflorin (B568938) 8-O-benzoyltransferase (DPBT) , has been identified in Paeonia ostii.[1] This enzyme catalyzes the benzoylation of 8-debenzoylpaeoniflorin to form paeoniflorin. Given the structural similarity between albiflorin and 8-debenzoylpaeoniflorin, it is highly probable that a closely related BAHD acyltransferase mediates the final step in this compound synthesis.

The precursor for the benzoyl group, benzoic acid, is synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine. Benzoic acid is then activated to benzoyl-CoA by a CoA ligase.

Quantitative Data

The accumulation of this compound and its precursor, albiflorin, varies between different species and tissues of Paeonia. The following table summarizes the reported concentrations of albiflorin and the closely related paeoniflorin in various tissues of Paeonia lactiflora. While specific data for this compound is limited, its concentration is generally lower than that of albiflorin and paeoniflorin.

CompoundPlant TissueConcentration (mg/g dry weight)Reference
AlbiflorinRoot0.04 - 2.79[2][3]
PaeoniflorinRoot1.98 - 6.67[2][3]
AlbiflorinRoot Bark (Spring)~15[2]
PaeoniflorinRoot Bark (Spring)~120[2]
AlbiflorinRoot Bark (Summer)~5[2]
PaeoniflorinRoot Bark (Summer)~60[2]
AlbiflorinLeaf (Spring)~20[2]
PaeoniflorinLeaf (Spring)~180[2]

Experimental Protocols

Extraction and Quantification of this compound and Albiflorin by HPLC-UV

This protocol describes the extraction and analysis of monoterpene glycosides from Paeonia plant material.

a. Sample Preparation and Extraction:

  • Harvest fresh plant material (e.g., roots, leaves) and immediately freeze in liquid nitrogen.

  • Lyophilize the frozen tissue and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the dried powder into a microcentrifuge tube.

  • Add 1 mL of 80% methanol (B129727) to the tube.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample in a water bath for 30 minutes at room temperature.

  • Centrifuge the extract at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC-UV Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • 0-5 min: 10% A

    • 5-35 min: 10-50% A

    • 35-40 min: 50-100% A

    • 40-45 min: 100% A

    • 45-50 min: 100-10% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Quantification: Generate a standard curve using purified this compound and albiflorin standards of known concentrations.

Benzoyltransferase Activity Assay

This protocol provides a general method for assaying the activity of a BAHD acyltransferase, which can be adapted for the specific enzyme that benzoylates albiflorin. This spectrophotometric assay measures the release of Coenzyme A (CoA) from benzoyl-CoA using Ellman's reagent (DTNB).[4][5]

a. Reagents:

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.

  • Substrates:

    • Albiflorin (acceptor substrate): Prepare a stock solution in a suitable solvent (e.g., DMSO).

    • Benzoyl-CoA (acyl donor): Prepare a fresh stock solution in water.

  • Enzyme: Purified recombinant benzoyltransferase or a crude protein extract from Paeonia tissue.

  • DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) Solution: 10 mM in assay buffer.

b. Assay Procedure:

  • In a 96-well microplate, prepare the reaction mixture containing:

    • Assay Buffer

    • Albiflorin (final concentration to be optimized, e.g., 100 µM)

    • DTNB solution (final concentration 1 mM)

  • Initiate the reaction by adding benzoyl-CoA (final concentration to be optimized, e.g., 50 µM) and the enzyme solution.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The change in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB), which has a high molar absorptivity at this wavelength.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

  • For kinetic analysis, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.

Heterologous Expression and Purification of a Candidate Benzoyltransferase

This protocol outlines the general steps for expressing a candidate plant acyltransferase in E. coli for functional characterization.[6][7]

a. Gene Cloning:

  • Isolate total RNA from a Paeonia tissue exhibiting high benzoyltransferase activity (e.g., young leaves).

  • Synthesize cDNA using reverse transcriptase.

  • Amplify the full-length coding sequence of the candidate benzoyltransferase gene using PCR with gene-specific primers.

  • Clone the PCR product into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).

b. Heterologous Expression:

  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein production.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elute the purified protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Verify the purity and size of the recombinant protein by SDS-PAGE.

  • The purified enzyme can then be used in the activity assay described above.

Mandatory Visualizations

Benzoylalbiflorin_Biosynthesis_Pathway cluster_MEP MEP Pathway (Plastid) cluster_Monoterpene Monoterpene Biosynthesis cluster_Phenylpropanoid Phenylpropanoid Pathway Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose-5-P Pyruvate->DXP GAP Glyceraldehyde-3-P GAP->DXP MEP 2-C-Methyl-D-erythritol-4-P DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP DMAPP_MEP DMAPP MEP->DMAPP_MEP GPP Geranyl Diphosphate (GPP) IPP_MEP->GPP GPPS DMAPP_MEP->GPP Pinane Pinane Skeleton GPP->Pinane TPS Albiflorin_pre Albiflorin Precursors Pinane->Albiflorin_pre Hydroxylation, Glycosylation Albiflorin Albiflorin Albiflorin_pre->Albiflorin This compound This compound Albiflorin->this compound Benzoyltransferase (BAHD family) Phenylalanine Phenylalanine Benzoic_acid Benzoic Acid Phenylalanine->Benzoic_acid Benzoyl_CoA Benzoyl-CoA Benzoic_acid->Benzoyl_CoA CoA Ligase Benzoyl_CoA->this compound

Caption: Biosynthesis pathway of this compound in Paeonia.

Experimental_Workflow_Enzyme_Characterization cluster_Cloning Gene Cloning cluster_Expression Heterologous Expression cluster_Purification Protein Purification cluster_Assay Enzyme Activity Assay RNA_isolation RNA Isolation from Paeonia cDNA_synthesis cDNA Synthesis RNA_isolation->cDNA_synthesis PCR_amplification PCR Amplification of Candidate Gene cDNA_synthesis->PCR_amplification Vector_ligation Ligation into Expression Vector PCR_amplification->Vector_ligation Transformation Transformation into E. coli Vector_ligation->Transformation Cell_culture Cell Culture and Induction (IPTG) Transformation->Cell_culture Protein_expression Protein Expression Cell_culture->Protein_expression Cell_lysis Cell Lysis Protein_expression->Cell_lysis IMAC IMAC (Ni-NTA) Cell_lysis->IMAC Purified_enzyme Purified Recombinant Enzyme IMAC->Purified_enzyme Activity_assay Spectrophotometric Assay (DTNB) Purified_enzyme->Activity_assay Kinetic_analysis Kinetic Analysis (Km, Vmax) Activity_assay->Kinetic_analysis

Caption: Workflow for benzoyltransferase characterization.

References

Methodological & Application

Application Notes and Protocols: Mass Spectrometry Analysis of Benzoylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin is a monoterpene glycoside isolated from medicinal plants of the Paeonia genus. It is an isomer of the more extensively studied Benzoylpaeoniflorin. Interest in this compound is growing due to its potential therapeutic activities, including anti-inflammatory and neuroprotective effects. Accurate and sensitive analytical methods are crucial for the pharmacokinetic studies, quality control of herbal preparations, and investigation of its mechanism of action. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an overview of its mass spectral fragmentation and relevant biological pathways.

Mass Spectrometry Fragmentation Pattern of this compound

Under positive ion electrospray ionization (ESI+), this compound readily forms a protonated molecule [M+H]⁺ at m/z 607.18. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern that can be used for its unambiguous identification and quantification.

The primary fragmentation event observed is the neutral loss of a water molecule (18 Da), resulting in a prominent product ion at m/z 589.10.[1] Further fragmentation can involve the loss of the benzoyl group (as benzoic acid, 122 Da) and cleavage of the glycosidic bond. A proposed fragmentation pathway is detailed below.

Proposed Fragmentation Pathway of this compound

This compound Fragmentation cluster_main Proposed Fragmentation of this compound Precursor This compound [M+H]⁺ m/z 607.18 Fragment1 [M+H-H₂O]⁺ m/z 589.10 Precursor->Fragment1 - 18 Da (H₂O) Fragment2 [M+H-C₇H₆O₂]⁺ (Loss of Benzoic Acid) m/z 485.18 Precursor->Fragment2 - 122 Da (C₇H₆O₂) Fragment4 Benzoyl Cation [C₇H₅O]⁺ m/z 105.03 Precursor->Fragment4 Cleavage Fragment5 Albiflorin Aglycone [M+H-C₆H₁₀O₅-C₇H₆O]⁺ m/z 325.14 Precursor->Fragment5 - 282 Da Fragment3 [M+H-C₇H₆O₂-H₂O]⁺ m/z 467.17 Fragment1->Fragment3 - 122 Da (C₇H₆O₂)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound.

ParameterValueReference
Precursor Ion (m/z)607.18 ([M+H]⁺)[1]
Product Ion (m/z)589.10[1]
Collision Energy (eV)25[1]

Experimental Protocol: LC-MS/MS Analysis of this compound in Rat Plasma

This protocol is adapted from a validated method for the analysis of Albiflorin and Paeoniflorin in rat plasma and is suitable for pharmacokinetic studies of this compound.[2]

Sample Preparation (Solid-Phase Extraction)
  • Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of water.

  • To 100 µL of rat plasma, add an appropriate amount of internal standard (e.g., Geniposide).

  • Vortex the plasma sample for 1 minute.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Zorbax SB-C18 (150 mm × 2.1 mm, 5 µm) or equivalent
Mobile Phase 0.1% Formic acid in Water : Acetonitrile (70:30, v/v)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition 607.18 → 589.10
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

Experimental Workflow Diagram

LC-MS_Workflow cluster_workflow LC-MS/MS Analysis Workflow for this compound Plasma Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Plasma->SPE Sample Preparation Evaporation Evaporation and Reconstitution SPE->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation Injection MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis in plasma.

Associated Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its structural isomer, Benzoylpaeoniflorin, and the parent compound, Albiflorin, provides strong evidence for its involvement in anti-inflammatory and neuroprotective pathways. These compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3] These pathways are critical regulators of the inflammatory response, and their inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_pathway Proposed Anti-Inflammatory Mechanism of this compound Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Activation TLR4->IKK NFkB_Inhibition IκB Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Nuclear Translocation NFkB_Inhibition->NFkB_Activation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Activation->Cytokines This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The LC-MS/MS method detailed in this document provides a robust and sensitive approach for the quantification of this compound in biological matrices. The characteristic fragmentation pattern allows for high selectivity. The proposed involvement of this compound in modulating anti-inflammatory signaling pathways highlights its therapeutic potential and underscores the importance of precise analytical methods for its further investigation in drug development.

References

High-Yield Extraction of Benzoylalbiflorin from Radix Paeoniae Alba: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radix Paeoniae Alba, the dried root of Paeonia lactiflora Pall., is a staple in traditional medicine, valued for its diverse therapeutic properties. Among its bioactive constituents, Benzoylalbiflorin has garnered interest for its potential pharmacological activities. This document provides detailed application notes and protocols for achieving high-yield extraction of this compound from Radix Paeoniae Alba, tailored for research, and drug development applications. The protocols outlined below are based on established methods for extracting similar glycosides from this plant source, optimized for maximizing the yield of benzoylated monoterpenes.

Data Presentation: Comparative Yields of Major Glycosides

While specific high-yield data for this compound is not extensively documented, the following table summarizes yields of related major glycosides, Paeoniflorin and Albiflorin, from Radix Paeoniae Alba using various extraction techniques. These values provide a comparative baseline for optimizing this compound extraction, as conditions favorable for these compounds are likely to enhance the yield of this compound as well.

Extraction MethodKey ParametersCompoundYieldReference
Ethanol (B145695) Extraction 70% EthanolPaeoniflorin73.89 mg/g[1][2]
Albiflorin23.14 mg/g[1][2]
Water Extraction WaterPaeoniflorin57.87 mg/g[1][2]
Albiflorin15.97 mg/g[1][2]
Ultrasonic-Assisted Extraction (UAE) 40% Ethanol, 50°C, 10 min, 15 mL/gPaeoniflorin8.76% (of crude extract)[3]
Supercritical CO2 Extraction 95% Ethanol modifier, 25 MPa, 50°C, 1.5 hPaeoniflorin0.99% (of crude extract)[4][5]

Experimental Protocols

Protocol 1: Optimized Ethanol Reflux Extraction

This protocol is designed to maximize the extraction of total monoterpene glycosides, including this compound, through a classic and effective solvent extraction method.

Materials and Equipment:

  • Dried Radix Paeoniae Alba powder (60-80 mesh)

  • 70% Ethanol (v/v)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Weigh 100 g of dried Radix Paeoniae Alba powder and transfer it to a 2 L round-bottom flask.

  • Add 1.5 L of 70% ethanol to the flask (solid-to-liquid ratio of 1:15 w/v).

  • Set up the reflux apparatus in a fume hood.

  • Heat the mixture to a gentle boil and maintain reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through a Buchner funnel to separate the plant residue.

  • Repeat the extraction process on the residue with another 1 L of 70% ethanol for 1.5 hours to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C until the ethanol is removed.

  • The resulting aqueous concentrate can be freeze-dried or used for further purification.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This HPLC method allows for the simultaneous determination of major monoterpene glycosides, including this compound (structurally similar to Benzoylpaeoniflorin, which is often quantified), Paeoniflorin, and Albiflorin.[1][6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. A typical gradient could be:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-40% B

    • 30-40 min: 40-60% B

    • 40-45 min: 60-10% B (return to initial)

    • 45-50 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Solutions: Prepare individual stock solutions of this compound, Paeoniflorin, and Albiflorin standards (1 mg/mL) in methanol. Create a series of working standard solutions of mixed components by serial dilution for the calibration curve.

  • Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and sonicate for 20 minutes. Filter the solution through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Analysis

Extraction_Workflow cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis Start Radix Paeoniae Alba Powder Solvent 70% Ethanol Start->Solvent Reflux Reflux Extraction (2h) Solvent->Reflux Filter1 Filtration Reflux->Filter1 Residue1 Residue Filter1->Residue1 Filtrate1 Filtrate 1 Filter1->Filtrate1 Reflux2 Repeat Reflux (1.5h) Residue1->Reflux2 Combine Combine Filtrates Filtrate1->Combine Filter2 Filtration Reflux2->Filter2 Filtrate2 Filtrate 2 Filter2->Filtrate2 Filtrate2->Combine Evaporation Rotary Evaporation Combine->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC HPLC Quantification Crude_Extract->HPLC Data Quantitative Data HPLC->Data

Caption: Workflow for this compound Extraction.

Signaling Pathways Modulated by Benzoylated Monoterpenes

Benzoylpaeoniflorin, a closely related compound to this compound, has been shown to exert anti-inflammatory effects by modulating key signaling pathways.[7][8] It is plausible that this compound acts through similar mechanisms.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, p38, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines iNOS iNOS NFkB->iNOS This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits

Caption: this compound's Anti-inflammatory Mechanism.

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of Benzoylalbiflorin and Related Compounds In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoylalbiflorin is a natural compound of interest for its potential neuroprotective properties. While direct in vitro studies on this compound are emerging, a significant body of research exists for the structurally related and more extensively studied compound, Paeoniflorin (PF). PF has been shown to exert neuroprotective effects through various mechanisms, including anti-inflammatory, anti-oxidative, and anti-apoptotic pathways.[1][2] This document provides a detailed guide for researchers to investigate the in vitro neuroprotective effects of compounds like this compound, using established protocols for Paeoniflorin as a robust framework. The methodologies outlined here are applicable to neuronal and microglial cell cultures and focus on assays relevant to neurodegenerative disease models.

Data Presentation

The following tables summarize the quantitative data on the neuroprotective effects of Paeoniflorin (PF) in various in vitro models. These data serve as a benchmark for evaluating novel compounds like this compound.

Table 1: Effect of Paeoniflorin (PF) on Cell Viability in Neurotoxic Models

Cell LineNeurotoxic InsultPF Concentration (µM)Outcome MeasureResultReference
SH-SY5Y6-OHDA (20 µM)0.1, 1, 10, 100 nMCell Viability (alamarBlue)Significant protection at all concentrations[3]
SH-SY5YOligomycin A/Rotenone0.1 - 1000 µMCell ViabilityDose-dependent neuroprotection[4]
SH-SY5YOxygen-Glucose Deprivation (OGD)0.01 - 1000 µMCell ViabilityDose-dependent neuroprotection[4]

Table 2: Modulation of Inflammatory and Oxidative Stress Markers by Paeoniflorin (PF) in Microglia

Cell LineTreatmentPF Concentration (µM)MarkerMethodResultReference
BV2 MicrogliaLPS200Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)ELISADownregulation[2]
BV2 MicrogliaLPS200Anti-inflammatory CytokinesELISAUpregulation[2]
BV2 MicrogliaLPS200M1-like GenesRT-PCRDownregulation[2]
BV2 MicrogliaLPS200M2-like GenesRT-PCRUpregulation[2]
SH-SY5Y6-OHDA0.1 nMNrf2 expressionWestern BlotIncreased expression[3]
SH-SY5Y6-OHDA0.1 nMHO-1 expressionWestern BlotIncreased expression[3]

Table 3: Effect of Paeoniflorin (PF) on NF-κB Signaling Pathway Proteins in LPS-Exposed Microglia

Cell LineTreatmentPF Concentration (µM)ProteinMethodResultReference
BV2 MicrogliaLPS200p-IκBαWestern BlotDownregulation[2]
BV2 MicrogliaLPS200IKKβWestern BlotDownregulation[2]
BV2 MicrogliaLPS200NF-κB (p65)Western BlotDownregulation[2]
BV2 MicrogliaLPS200IκBαWestern BlotUpregulation[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess neuroprotective effects are provided below.

Protocol 1: Cell Culture and Maintenance

  • Cell Lines:

    • SH-SY5Y (human neuroblastoma cell line): A widely used model for neuronal studies.

    • BV2 (murine microglial cell line): A common model for studying neuroinflammation.

  • Culture Medium:

    • For SH-SY5Y: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

    • For BV2: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

Protocol 2: Induction of Neurotoxicity/Neuroinflammation

  • LPS-induced Neuroinflammation in BV2 cells:

    • Plate BV2 cells in 96-well or 6-well plates at a suitable density.

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Introduce Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.[2]

    • Incubate for the desired time period (e.g., 24 hours for cytokine analysis).

  • 6-OHDA-induced Neurotoxicity in SH-SY5Y cells:

    • Plate SH-SY5Y cells in appropriate culture plates.

    • After 24 hours, pre-treat the cells with the test compound for 1 hour.

    • Add 6-hydroxydopamine (6-OHDA) to a final concentration of 20 µM to induce oxidative stress and apoptosis.[3]

    • Incubate for 16-24 hours before assessing cell viability or other parameters.

Protocol 3: Cell Viability Assay (MTT Assay)

  • After the neurotoxicity induction period, remove the culture medium.

  • Add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Protocol 4: Measurement of Cytokine Levels (ELISA)

  • Collect the cell culture supernatant after the treatment period.

  • Centrifuge the supernatant to remove any cellular debris.

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Follow the manufacturer's instructions for the ELISA procedure.

  • Measure the absorbance and determine the cytokine concentrations based on a standard curve.

Protocol 5: Western Blot Analysis

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, NF-κB p65, Nrf2, HO-1, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating in vitro neuroprotection.

G cluster_workflow Experimental Workflow for In Vitro Neuroprotection Assay cluster_analysis Analytical Methods A Cell Seeding (e.g., SH-SY5Y, BV2) B Pre-treatment with This compound A->B C Induction of Neurotoxicity (e.g., LPS, 6-OHDA) B->C D Incubation (16-24 hours) C->D E Data Collection and Analysis D->E F Cell Viability (MTT Assay) E->F G Cytokine Measurement (ELISA) E->G H Protein Expression (Western Blot) E->H

Caption: A generalized workflow for assessing the neuroprotective effects of a test compound in vitro.

G cluster_nfkb Inhibition of NF-κB Signaling by Paeoniflorin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKβ TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) Nucleus->Inflammation induces transcription of PF Paeoniflorin PF->IKK inhibits

Caption: Paeoniflorin's inhibition of the pro-inflammatory NF-κB signaling pathway in microglia.[2]

G cluster_nrf2 Activation of Nrf2/HO-1 Antioxidant Pathway Stress Oxidative Stress (e.g., 6-OHDA) Keap1 Keap1 Stress->Keap1 induces Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 promotes transcription of PF Paeoniflorin PF->Nrf2 promotes dissociation

Caption: Paeoniflorin's activation of the Nrf2/HO-1 antioxidant pathway in neuronal cells.[3]

References

Application Notes and Protocols: Benzoylalbiflorin's Role in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylalbiflorin (B12421343), a monoterpene glycoside isolated from the root of Paeonia lactiflora, is emerging as a compound of interest for its potential anti-inflammatory properties. This document provides an overview of its mechanism of action, quantitative data on its and related compounds' anti-inflammatory effects, and detailed protocols for investigating its role in modulating key inflammatory signaling pathways. The primary molecular targets appear to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical regulators of the inflammatory response.

Mechanism of Action

This compound is thought to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways that lead to the production of pro-inflammatory mediators. While direct and extensive research on this compound is still developing, studies on structurally similar compounds like benzoylpaeoniflorin (B190653) (BPF) provide significant insights. These compounds have been shown to suppress the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).

The proposed mechanism involves the inhibition of the phosphorylation and subsequent activation of key proteins in the NF-κB and MAPK pathways.[1] In the NF-κB pathway, this prevents the nuclear translocation of the p65 subunit, a critical step for the transcription of pro-inflammatory genes.[2][3] In the MAPK pathway, this compound and its analogs appear to reduce the phosphorylation of p38, JNK, and ERK, further dampening the inflammatory cascade.[1][3] This dual inhibition leads to a significant reduction in the expression and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as iNOS and COX-2.[1][4]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related monoterpenoids.

Table 1: Comparative Anti-inflammatory Activity of Monoterpenoids from Radix Paeoniae Alba

CompoundRelative Anti-inflammatory Activity (Inhibition of NO, IL-6, TNF-α)
Paeoniflorins (e.g., Paeoniflorin (B1679553), Benzoylpaeoniflorin)Stronger
PaeonidaninsStronger
Albiflorin Derivatives (e.g., This compound , Albiflorin)Weaker

Source: Adapted from a study on monoterpenoids from Radix Paeoniae Alba, which indicates that while this compound possesses anti-inflammatory properties, they may be less potent compared to other paeoniflorin derivatives.[4]

Table 2: In Vitro Anti-inflammatory Activity of Related Compounds

CompoundAssayCell LineIC50 Value / Inhibition
Benzoylpaeoniflorin (BPF)LPS-induced iNOS expressionHUVECs, THP-1 macrophagesDose-dependent inhibition
Benzoylpaeoniflorin (BPF)LPS-induced TNF-α expressionHUVECs, THP-1 macrophagesDose-dependent inhibition
Benzoylpaeoniflorin (BPF)LPS-induced IL-6 expressionHUVECs, THP-1 macrophagesDose-dependent inhibition
PaeoniflorinLPS-induced NO productionRAW 264.7 cells2.2 x 10⁻⁴ mol/L
AlbiflorinLPS-induced NO productionRAW 264.7 cells1.3 x 10⁻² mol/L
PaeoniflorinLPS-induced COX-2 protein expressionRAW 264.7 cells50.98% inhibition
AlbiflorinLPS-induced COX-2 protein expressionRAW 264.7 cells17.21% inhibition

Source: This table compiles data from studies on compounds structurally related to this compound, providing a reference for expected efficacy.[1][4]

Signaling Pathway and Experimental Workflow Diagrams

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases This compound This compound This compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_upstream Upstream Kinases cluster_mapk MAPK Cascades cluster_transcription Transcription Factors cluster_nucleus Nucleus LPS LPS MAP3K MAP3K LPS->MAP3K Activates p38 p38 MAP3K->p38 JNK JNK MAP3K->JNK ERK ERK MAP3K->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Cytokines Pro-inflammatory Gene Expression AP1->Cytokines Experimental_Workflow A Cell Culture (e.g., RAW 264.7 Macrophages) B Pre-treatment with this compound (Varying concentrations) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Endpoint Analysis D->E F ELISA (Cytokine quantification: TNF-α, IL-6) E->F G Western Blot (Protein phosphorylation: p-p65, p-p38, p-JNK, p-ERK) E->G H RT-qPCR (Gene expression: iNOS, COX-2) E->H I Griess Assay (Nitric Oxide measurement) E->I

References

Troubleshooting & Optimization

overcoming matrix effects in Benzoylalbiflorin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantitative analysis of Benzoylalbiflorin by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[1][2] These effects, manifesting as ion suppression or enhancement, can lead to poor accuracy, reproducibility, and linearity in quantitative results.[1] Biological matrices are complex and contain endogenous components like phospholipids, salts, and proteins that are common causes of these interferences in ESI-MS.[2]

Q2: My this compound signal is much lower than expected or varies between injections. Could this be ion suppression?

A2: Yes, low or variable signal intensity is a classic symptom of ion suppression.[3][4] Co-eluting matrix components can compete with this compound for ionization in the MS source, reducing its signal.[2] This can lead to decreased sensitivity and high variability (%RSD) in your results.[3] To confirm, you can perform a matrix effect assessment experiment.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips or peaks in the constant analyte signal indicate regions of ion suppression or enhancement.[5]

  • Post-Extraction Spike Analysis: This is the "gold standard" quantitative method.[6] You compare the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of the analyte in a pure solvent solution at the same concentration. The ratio of these areas, known as the Matrix Factor (MF), quantifies the effect.[6]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: The optimal technique depends on your specific matrix and required sensitivity. Generally, more rigorous cleanup methods yield cleaner extracts and reduced matrix effects.[7]

  • Protein Precipitation (PPT): This is the simplest method but often the least effective at removing interfering components like phospholipids, resulting in significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT but analyte recovery can be challenging, especially for more polar compounds.[8]

  • Solid-Phase Extraction (SPE): SPE, particularly using mixed-mode cartridges, is highly effective at removing a broad range of interferences, including phospholipids, leading to a significant reduction in matrix effects and providing the cleanest extracts.[8]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample extract can be a simple and effective strategy to reduce the concentration of interfering matrix components.[9] However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain detectable after dilution, as this strategy will also lower the analyte concentration.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with this compound ionization.[3][4]1. Improve Sample Cleanup: Switch from Protein Precipitation to Solid-Phase Extraction (SPE) to remove more interferences.[8]2. Optimize Chromatography: Modify the LC gradient to separate this compound from the suppression zone. A longer gradient or a different stationary phase can help.3. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the best way to compensate for matrix effects. If unavailable, use a structural analog that co-elutes and experiences similar matrix effects.[10]
High Variability in Results (High %RSD) Inconsistent Matrix Effects: The type and amount of interfering compounds vary between individual samples.[3]1. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to ensure consistency.2. Implement Robust Cleanup: Use a more rigorous cleanup method like SPE to minimize the impact of sample-to-sample variability.[11]3. Check for Carryover: Inject a blank solvent sample after a high-concentration sample to ensure no residual analyte is affecting the next injection.
Poor Linearity of Calibration Curve Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement changes at different analyte concentrations.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples. This ensures that calibrators and samples experience similar matrix effects.[12]2. Widen the Calibration Range: Ensure your sample concentrations fall well within the linear range of your curve.
Peak Tailing or Splitting Matrix Overload or Interference: High concentrations of matrix components can affect peak shape and column performance.[3]1. Dilute the Sample Extract: Diluting the final extract before injection can alleviate column overload.[9]2. Enhance Sample Cleanup: A cleaner sample is less likely to cause chromatographic issues. Consider a more selective SPE sorbent.[11]

Quantitative Data Summary

The following table presents a comparison of extraction recovery and matrix effects for Paeoniflorin, a structurally related monoterpene glycoside from the same plant source (Paeonia lactiflora), using different sample preparation methods on plasma samples. This data can serve as a valuable reference for selecting a starting method for this compound.

Table 1: Comparison of Sample Preparation Methods for Paeoniflorin in Rat Plasma

Parameter Protein Precipitation (PPT) Solid-Phase Extraction (SPE) Notes
Extraction Recovery (%) 93.0 ± 4.9 to 98.0 ± 3.9~80% (typical for polymeric SPE)PPT often shows high recovery because it is less selective, while SPE recovery can be lower but produces a cleaner extract.[4][13]
Matrix Effect (MF, %) 99.3 ± 4.2 to 111.3 ± 5.5< 20% (ion suppression/enhancement)A Matrix Factor (MF) of 100% (or 1.0) indicates no matrix effect. Values >100% indicate enhancement, <100% indicate suppression.[4][13] SPE demonstrates significantly lower matrix effects compared to PPT.[13]

Data adapted from a study on Paeoniflorin, which is expected to have similar behavior to this compound.[4][13]

Experimental Protocols

Protocol 1: Sample Preparation of Plasma Samples

This protocol outlines three common methods for extracting this compound from plasma.

Method A: Protein Precipitation (PPT) - Fastest, Least Clean

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) containing the internal standard.

  • Vortex vigorously for 2 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile/Water with 0.1% Formic Acid).

  • Vortex, centrifuge, and transfer to an LC vial for analysis.

Method B: Liquid-Liquid Extraction (LLE) - Cleaner, Recovery Varies

  • Aliquot 100 µL of plasma sample into a glass tube.

  • Add internal standard solution.

  • Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen at 40°C.

  • Reconstitute, vortex, and transfer as described in the PPT method.

Method C: Solid-Phase Extraction (SPE) - Cleanest, Most Robust

  • Condition Cartridge: Pass 1 mL of methanol (B129727) through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, Strata-X), followed by 1 mL of water. Do not let the sorbent go dry.

  • Pre-treat Sample: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid in water.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute this compound with 1 mL of methanol into a clean collection tube.

  • Dry & Reconstitute: Evaporate the eluate and reconstitute as described in the PPT method.

Protocol 2: LC-MS/MS Analysis

This method is based on a published protocol for the analysis of this compound and its isomer.[14]

  • LC System: UHPLC System

  • Column: Hypersil C18 (2.1 × 50 mm, 3 µm)[14]

  • Column Temperature: 30°C[14]

  • Mobile Phase: Isocratic elution with Acetonitrile/Water (90:10, v/v) containing 0.1% formic acid.[14]

  • Flow Rate: 150 µL/min[14]

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive Ion Mode for this compound

  • MRM Transition: m/z 607.18 → 589.10[14]

  • Collision Energy: 25 eV[14]

Protocol 3: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to calculate the Matrix Factor (MF).

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analytical standard (this compound) into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).

    • Set B (Post-Spike Sample): Extract blank plasma using your chosen sample preparation method (e.g., Protocol 1C). Spike the extracted, dried residue with the same amount of analyte as in Set A before reconstitution.

    • Set C (Pre-Spike Sample): Spike the analyte into blank plasma before extraction. This set is used to determine recovery.

  • Analyze all Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) % = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Recovery (RE) % = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    An MF value close to 100% indicates a negligible matrix effect. Values < 100% indicate ion suppression, and > 100% indicate ion enhancement.[6]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (+ Internal Standard) PPT Protein Precipitation (Acetonitrile) Plasma->PPT Choose One SPE Solid-Phase Extraction (Polymeric RP) Plasma->SPE Choose One LLE Liquid-Liquid Extraction (Ethyl Acetate) Plasma->LLE Choose One Dry Evaporation (Nitrogen Stream) PPT->Dry SPE->Dry LLE->Dry Recon Reconstitution Dry->Recon Inject Inject into UHPLC System Recon->Inject LC C18 Column Separation Inject->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant Assess Assess Matrix Effect & Recovery Quant->Assess

Caption: General workflow for this compound analysis from plasma to data assessment.

G start Low or Inconsistent Signal Intensity? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 20%? check_me->me_present improve_sp Improve Sample Prep (e.g., PPT -> SPE) me_present->improve_sp Yes end_ok Problem Resolved: Proceed with Validation me_present->end_ok No optimize_lc Optimize Chromatography (Change Gradient/Column) improve_sp->optimize_lc use_is Use Stable Isotope or Analog Internal Standard optimize_lc->use_is end_not_ok Re-evaluate Method use_is->end_not_ok

Caption: Troubleshooting logic for low signal intensity in this compound analysis.

References

Technical Support Center: Enhancing the Resolution of Benzoylalbiflorin from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and purification of Benzoylalbiflorin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for enhancing the resolution of this compound from its isomers, such as Benzoylpaeoniflorin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from its isomers?

A1: The primary challenge lies in the structural similarity of the isomers. This compound and its isomers, like Benzoylpaeoniflorin, are monoterpene isomers with equivalent groups of benzoic acid and glucose, and a similar aglycone structure.[1] This results in very similar physicochemical properties, making their separation difficult with standard analytical techniques.

Q2: Which analytical techniques are most effective for separating this compound and its isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are highly effective methods. Specifically, a rapid, selective, and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been successfully developed to distinguish this compound from its isomer Benzoylpaeoniflorin in plasma samples.[1][2] SFC is another powerful technique, particularly advantageous for separating stereo-isomers, positional isomers, and structurally similar compounds due to its normal phase selectivity and high separation efficiency.[3]

Q3: Can crystallization be used to purify this compound?

A3: Crystallization is a fundamental technique for purifying solid compounds.[4][5] The process involves dissolving the impure solid in a suitable solvent at a high temperature and then allowing it to cool slowly, which leads to the formation of pure crystals.[5] While specific protocols for the crystallization of this compound were not found, fractional crystallization is a method used for separating close boiling or azeotropic liquid mixtures and could potentially be adapted.[6] The success of crystallization heavily depends on finding a solvent in which the solubility of this compound and its isomers differs significantly at varying temperatures.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chromatographic separation of this compound and its isomers.

Issue 1: Poor resolution between this compound and its isomer peaks in HPLC.

  • Possible Cause: The mobile phase composition may not be optimal for separating the isomers.

  • Solution:

    • Adjust Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous phase. For the separation of this compound and Benzoylpaeoniflorin, a mobile phase of acetonitrile (B52724)/water (90:10, v/v) with 0.1% formic acid has been shown to be effective.[1]

    • Modify pH: The addition of an acid like formic acid to the mobile phase can improve peak shapes and selectivity for acidic or basic compounds.[1] Experiment with small variations in the acid concentration.

    • Try a Different Organic Modifier: If acetonitrile does not provide adequate separation, consider using methanol (B129727) or a combination of acetonitrile and methanol.

  • Possible Cause: The stationary phase of the HPLC column is not providing sufficient selectivity.

  • Solution:

    • Change Column Chemistry: If a standard C18 column is not providing the desired resolution, consider columns with different stationary phases. Phenyl-bonded silica (B1680970) columns have been shown to be effective for separating flavonol isomers.[7] For separating positional isomers, polar-embedded phases can also be effective.[8]

    • Particle Size and Column Dimensions: Using a column with smaller particle size (e.g., sub-2-μm) can significantly improve efficiency. A Hypersil C18 column (2.1 × 50 mm, 3 μm) has been successfully used for this separation.[1]

Issue 2: Peak tailing in the chromatogram.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

  • Solution:

    • Mobile Phase Additives: The addition of 0.1% formic acid to the mobile phase can help to minimize peak tailing by protonating silanol (B1196071) groups on the silica support.[1]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

Issue 3: Long analysis times.

  • Possible Cause: The chromatographic conditions are not optimized for speed.

  • Solution:

    • Increase Flow Rate: A higher flow rate can reduce the run time. For the published LC-MS/MS method, a flow rate of 150 µL/min was used, achieving a run time of 4 minutes.[1]

    • Consider Supercritical Fluid Chromatography (SFC): SFC often allows for higher mobile phase velocities without compromising efficiency, leading to shorter analysis times compared to HPLC.[9]

Experimental Protocols

LC-MS/MS Method for the Determination of this compound and Benzoylpaeoniflorin

This protocol is adapted from a validated method for the rapid determination of isomeric Benzoylpaeoniflorin and this compound in rat plasma.[1][2]

Table 1: LC-MS/MS Method Parameters

ParameterValue
HPLC System Ultimate 3000
Column Hypersil C18 (2.1 × 50 mm, 3 μm)
Mobile Phase Acetonitrile/water (90:10, v/v) with 0.1% formic acid
Flow Rate 150 µL/min
Column Temperature 30°C
Run Time 4 minutes
Mass Spectrometer Triple quadrupole tandem mass spectrometer
Ionization Mode Not specified, but ESI is common for such compounds

Methodology:

  • Sample Preparation: Specific details for sample extraction from a matrix (e.g., plasma) would be required. This typically involves protein precipitation followed by centrifugation.

  • Chromatographic Separation: Inject the prepared sample into the HPLC system. The separation is achieved isocratically using the mobile phase and column specified in Table 1.

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer for detection and quantification of this compound and its isomer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Plasma Sample protein_precipitation Protein Precipitation start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection HPLC Injection supernatant_collection->hplc_injection Inject Supernatant chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation ms_detection Mass Spectrometric Detection chromatographic_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end end data_analysis->end Results: Concentration of This compound & Isomer

Caption: Workflow for the LC-MS/MS analysis of this compound.

References

strategies to minimize Benzoylalbiflorin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing the degradation of Benzoylalbiflorin during storage. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.

Troubleshooting Guide: Common Issues with this compound Stability

Issue Potential Cause Recommended Action
Loss of potency in stored samples Temperature fluctuations: Exposure to higher temperatures can accelerate degradation.[1]Store this compound at a consistent, controlled temperature. For long-term storage, -20°C is recommended.[1]
Light exposure: Photodegradation can occur if samples are not protected from light.Store samples in amber vials or wrap containers in aluminum foil to protect from light. Conduct photostability studies as per ICH Q1B guidelines if the compound is intended for formulation.
Hydrolysis: The ester group in this compound may be susceptible to hydrolysis, especially at non-optimal pH.Maintain a neutral pH for solutions. If possible, store as a solid. Use aprotic solvents for reconstitution if compatible with downstream applications.
Oxidation: Exposure to oxygen can lead to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants to solutions if compatible with the experimental design.
Appearance of unknown peaks in chromatograms Formation of degradation products: Stressed conditions can lead to the formation of new chemical entities.Perform forced degradation studies to identify potential degradation products. Use a stability-indicating analytical method, such as the LC-MS/MS method described below, to separate and quantify the parent compound and its degradants.
Inconsistent results between experiments Variable storage conditions: Differences in how samples are stored between experiments can lead to variability.Standardize storage protocols across all experiments. Ensure all personnel are trained on proper handling and storage procedures.
Freeze-thaw cycles: Repeated freezing and thawing can impact the stability of the compound in solution.[1]Aliquot solutions into single-use volumes to avoid multiple freeze-thaw cycles. A study on this compound showed stability for at least three freeze-thaw cycles when stored at -20°C for 24 hours and thawed to 20°C.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a well-sealed container at -20°C, protected from light and moisture.

Q2: How should I store this compound in solution?

A2: this compound in solution should be stored at -20°C for long-term stability.[1] It has been shown to be stable in plasma at this temperature for at least 30 days.[1] For short-term storage, solutions have been found to be stable at 25°C for up to 4 hours.[1] To minimize degradation, use a suitable solvent, protect from light, and consider aliquoting to avoid repeated freeze-thaw cycles.

Q3: What are the main factors that can cause this compound to degrade?

A3: The primary factors that can lead to the degradation of pharmaceutical compounds like this compound include temperature, light, pH, and oxygen. The ester and glycosidic linkages in its structure suggest a potential susceptibility to hydrolysis.

Q4: How can I assess the stability of my this compound samples?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), should be used to quantify the amount of this compound and detect any degradation products over time. A validated LC-MS/MS method for this compound has been published and is detailed in the experimental protocols section below.[1]

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies involve subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong light, oxidizing agents) to deliberately induce degradation. These studies help to identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method.

Experimental Protocols

Protocol for Assessing this compound Stability using LC-MS/MS

This protocol is based on a validated method for the determination of this compound in rat plasma, which can be adapted for in vitro stability studies.[1]

1. Sample Preparation:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking the stock solution into the matrix of interest (e.g., buffer, cell culture media, or plasma).

2. Storage Conditions for Stability Testing:

  • Short-term stability: Store QC samples at room temperature (e.g., 25°C) for a defined period (e.g., 4 hours).[1]

  • Long-term stability: Store QC samples at a low temperature (e.g., -20°C) for an extended period (e.g., 30 days).[1]

  • Freeze-thaw stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C for 24 hours followed by thawing at room temperature).[1]

3. LC-MS/MS Analysis:

  • Chromatographic Conditions: [1]

    • Column: Hypersil C18 column (2.1 × 50 mm, 3 μm)

    • Mobile Phase: Acetonitrile/water (90:10, v/v) containing 0.1% formic acid

    • Flow Rate: 150 μL/min

    • Column Temperature: 30°C

    • Elution: Isocratic

  • Mass Spectrometry Conditions:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive or negative ion mode, depending on the compound's characteristics.

    • Optimize the detection parameters (e.g., precursor and product ions, collision energy) for this compound.

4. Data Analysis:

  • Compare the peak areas of this compound in the stored samples to those of freshly prepared samples.

  • A minimal change in concentration (typically within ±15%) indicates stability under the tested conditions.

Visualizing Experimental Workflows

Below are diagrams illustrating key workflows for investigating and minimizing this compound degradation.

degradation_investigation_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_mitigation Mitigation Strategy prep Prepare this compound Stock & QC Samples acid Acid Hydrolysis prep->acid Expose to Stressors base Base Hydrolysis prep->base Expose to Stressors oxidation Oxidation prep->oxidation Expose to Stressors thermal Thermal Stress prep->thermal Expose to Stressors photo Photolytic Stress prep->photo Expose to Stressors analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis id Identify Degradation Products analysis->id storage Optimize Storage Conditions id->storage Develop Strategy storage_strategy_logic start Start: New this compound Sample storage_type Intended Storage Duration? start->storage_type short_term Short-Term (< 4 hours) storage_type->short_term Short long_term Long-Term (> 4 hours) storage_type->long_term Long room_temp_storage Store at 25°C, protected from light. short_term->room_temp_storage solid_or_solution Solid or Solution? long_term->solid_or_solution solid_storage Store at -20°C, protected from light and moisture. solid_or_solution->solid_storage Solid solution_storage Aliquot and store at -20°C, protected from light. solid_or_solution->solution_storage Solution

References

dealing with low signal intensity in Benzoylalbiflorin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity issues during the mass spectrometry analysis of Benzoylalbiflorin.

Troubleshooting Guide

Low signal intensity in the mass spectrometry of this compound can arise from a variety of factors, from sample preparation to instrument settings. This guide provides a systematic approach to identify and resolve these issues.

Problem: Weak or No Signal for this compound

Initial Checks:

  • System Performance Verification: Before investigating analyte-specific issues, ensure the LC-MS system is performing optimally. Analyze a known standard compound to confirm the instrument meets sensitivity specifications.[1]

  • Sample Concentration: Ensure your sample is appropriately concentrated. If it is too dilute, you may not achieve a strong enough signal. Conversely, overly concentrated samples can lead to ion suppression.[2]

  • Check for Leaks: Inspect the LC system for any leaks or pressure fluctuations, which can impact spray stability and signal consistency.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low or No Signal for this compound check_system System Suitability Test Passed? start->check_system check_sample Sample Concentration Optimal? check_system->check_sample Yes troubleshoot_system Troubleshoot LC-MS System (Leaks, Contamination) check_system->troubleshoot_system No optimize_lc Optimize LC Method check_sample->optimize_lc Yes concentrate_sample Concentrate or Dilute Sample check_sample->concentrate_sample No optimize_ms Optimize MS Parameters optimize_lc->optimize_ms end_bad Issue Persists: Consult Instrument Specialist optimize_lc->end_bad end_good Signal Improved optimize_ms->end_good optimize_ms->end_bad troubleshoot_system->start concentrate_sample->start

Caption: A workflow diagram for troubleshooting low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for this compound in my mass spectrometry experiments?

Low signal intensity for this compound, a monoterpene glycoside, can be attributed to several factors:

  • Poor Ionization Efficiency: Glycosides can have inherently low ionization efficiency. The choice of ionization mode and mobile phase additives is critical.

  • In-source Fragmentation: Glycosidic bonds can be labile and may break in the ion source, leading to a decreased abundance of the precursor ion.[3]

  • Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, thereby reducing its signal. This is a common issue in complex matrices like plasma or plant extracts.[4][5][6]

  • Suboptimal Instrument Parameters: The mass spectrometer may not be properly tuned for this specific analyte. Parameters such as capillary voltage, gas flows, and temperatures need to be optimized.[2]

Q2: Which electrospray ionization (ESI) mode, positive or negative, is better for this compound?

Both positive and negative ESI modes should be evaluated. For many glycosides, positive ion mode often yields more abundant adducts such as [M+NH₄]⁺ or [M+Na]⁺, which can be more stable and provide better signal intensity than the protonated molecule [M+H]⁺.[5] Negative ion mode can also be effective, particularly if the molecule contains acidic functionalities. For paeoniflorin (B1679553), a structurally similar compound, both positive and negative ion modes have been successfully used.[5][7]

Q3: How can I mitigate ion suppression when analyzing this compound in a complex matrix?

To identify and mitigate ion suppression, consider the following strategies:

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.[6]

  • Sample Preparation: Employ effective sample clean-up techniques such as solid-phase extraction (SPE) to remove interfering substances.

  • Post-Column Infusion: This experiment can help identify regions in the chromatogram where ion suppression occurs, allowing you to adjust the chromatography to move the analyte peak away from these regions.[4]

  • Dilution: Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant suppression, assuming the analyte concentration remains above the limit of detection.[3]

Q4: What are the typical precursor and product ions for this compound in MS/MS analysis?

For this compound (exact mass: 584.21), common adducts in positive ion mode are [M+Na]⁺ (m/z 607.2) and [M+NH₄]⁺ (m/z 602.2). In MS/MS, fragmentation often involves the neutral loss of the sugar moiety and the benzoyl group. For the related compound paeoniflorin, precursor ions of m/z 498.1 ([M+NH₄]⁺) and m/z 524.8 ([M+formate-H]⁻) have been used with product ions corresponding to fragments of the aglycone and sugar.[7][8] For albiflorin (B1665693), a precursor ion of m/z 479 has been shown to produce product ions at m/z 121 and 77.[9][10]

Experimental Protocols

Protocol 1: Optimization of LC-MS/MS Parameters for this compound

This protocol provides a systematic approach to developing and optimizing an LC-MS/MS method for the analysis of this compound.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol (B129727):water).

  • For complex samples, perform a suitable extraction and clean-up procedure (e.g., solid-phase extraction).

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column is a good starting point (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate (B1220265).

    • B: Acetonitrile or methanol with 0.1% formic acid.

    • The addition of formic acid promotes protonation in positive ion mode, while ammonium formate can facilitate the formation of [M+NH₄]⁺ adducts.[5]

  • Gradient: Start with a low percentage of organic phase (e.g., 10% B) and gradually increase to a high percentage (e.g., 95% B) to ensure good peak shape and separation from matrix components.

3. Mass Spectrometry (Initial Screening):

  • Infuse the this compound standard solution directly into the mass spectrometer to determine the most abundant precursor ion.

  • Screen in both positive and negative ESI modes.

  • In positive mode, look for [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺.

  • In negative mode, look for [M-H]⁻ and adducts with mobile phase modifiers (e.g., [M+HCOO]⁻).

4. MS/MS Optimization:

  • Select the most intense and stable precursor ion.

  • Perform a product ion scan to identify the major fragment ions.

  • Optimize the collision energy (CE) for each precursor-product ion transition to maximize the signal of the product ions. This can be done by ramping the CE and observing the intensity of the product ions.

  • Optimize the cone voltage (or declustering potential) to maximize the precursor ion intensity while minimizing in-source fragmentation.[11]

Experimental Workflow for Method Optimization:

ExperimentalWorkflow start Start: Method Development for this compound sample_prep Prepare Standard Solution and Matrix Samples start->sample_prep lc_method Develop Initial LC Method (C18, ACN/H2O with additive) sample_prep->lc_method ms_screening MS Screening (Full Scan) - Positive and Negative ESI - Identify Precursor Ions lc_method->ms_screening ms_ms_optimization MS/MS Optimization - Select Precursor Ion - Product Ion Scan - Optimize Collision Energy & Cone Voltage ms_screening->ms_ms_optimization mrm_method Develop MRM Method - Select Transitions ms_ms_optimization->mrm_method validation Method Validation (Linearity, Precision, Accuracy) mrm_method->validation end Optimized LC-MS/MS Method validation->end

Caption: Experimental workflow for LC-MS/MS method optimization.

Quantitative Data

The following tables provide a summary of mass spectrometer settings used for the analysis of paeoniflorin and albiflorin, which are structurally related to this compound and can serve as a valuable starting point for method development.

Table 1: Mass Spectrometric Parameters for Paeoniflorin

ParameterValueReference
Ionization ModePositive ESI[5][8]
Precursor Ion (Q1)498.1 ([M+NH₄]⁺)[5][8]
Product Ion (Q3)179.1[5][8]
Decluttering Potential (DP)80 V[5]
Collision Energy (CE)26 V[5]
Entrance Potential (EP)10 eV[5]
Collision Cell Exit Potential (CXP)14 V[5]
Ionization ModeNegative ESI[7]
Precursor Ion (Q1)524.8 ([M+formate-H]⁻)[7]
Product Ion (Q3)449.0[7]

Table 2: Mass Spectrometric Parameters for Albiflorin

ParameterValueReference
Ionization ModePositive ESI[9][10]
Precursor Ion (Q1)479[9][10]
Product Ion (Q3)121, 77[9][10]
Ionization ModePositive ESI
Linear Range1-1000 ng/mL

Disclaimer: The optimal parameters are instrument-dependent and should be determined empirically for your specific LC-MS system and experimental conditions. The values provided in the tables are intended as a starting point for method optimization.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Activities of Benzoylalbiflorin and Paeoniflorin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative anti-inflammatory efficacy and mechanisms of Benzoylalbiflorin and Paeoniflorin (B1679553).

This guide provides a detailed comparative analysis of the anti-inflammatory properties of two closely related natural compounds, this compound and Paeoniflorin. Both are monoterpene glycosides primarily isolated from the roots of Paeonia lactiflora and have demonstrated significant potential in modulating inflammatory responses. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular pathways to aid researchers in understanding their therapeutic potential.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound (also known as Benzoylpaeoniflorin or BPF) and Paeoniflorin have been evaluated in various in vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7) and other cell lines. The following tables summarize the key quantitative data on their inhibitory activities against major inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundAssayCell LineConcentration% InhibitionIC50 Value
This compound (BPF) NO ProductionHUVECs10 µMSignificant SuppressionNot Reported
Paeoniflorin NO ProductionRAW 264.7-17.61%2.2 x 10⁻⁴ mol/L
Paeoniflorin PGE2 ProductionRAW 264.7-27.56%Not Reported

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

CompoundCytokineCell LineConcentration% Inhibition
This compound (BPF) TNF-αHUVECs & THP-110 µMSignificant Suppression
This compound (BPF) IL-6HUVECs & THP-110 µMSignificant Suppression
Paeoniflorin TNF-αRAW 264.7-20.57%
Paeoniflorin IL-6RAW 264.7-29.01%

Mechanisms of Anti-Inflammatory Action

Both this compound and Paeoniflorin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound (BPF):

This compound has been shown to suppress the inflammatory cascade by inhibiting the activation of both NF-κB and MAPK pathways.[1] In LPS-stimulated cells, BPF pretreatment significantly reduces the phosphorylation of key proteins in these pathways, including p65 (a subunit of NF-κB), JNK, ERK, and p38 MAPK.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1]

Paeoniflorin:

Paeoniflorin also demonstrates a potent ability to inhibit the NF-κB signaling pathway.[2][3] It has been observed to prevent the phosphorylation and degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By stabilizing IκBα, Paeoniflorin effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of target inflammatory genes. Furthermore, Paeoniflorin has been shown to inhibit the activation of the IRAK1-NF-κB signaling pathway in macrophages.[4] Studies have also indicated that Paeoniflorin can attenuate the activation of the MAPK signaling pathway, contributing to its overall anti-inflammatory effect.[5]

Signaling Pathway Diagrams

NF-kB and MAPK Signaling Pathways Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates AP1 AP-1 MAPK_cascade->AP1 Activates DNA DNA AP1->DNA Binds IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_active Active NF-κB IKK->NFkB_active Activates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active->DNA Translocates & Binds Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription This compound This compound This compound->MAPK_cascade Inhibits This compound->NFkB_active Inhibits Paeoniflorin Paeoniflorin Paeoniflorin->IKK Inhibits Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture seeding Cell Seeding in Plates cell_culture->seeding pre_treatment Pre-treatment with This compound or Paeoniflorin seeding->pre_treatment lps_stimulation LPS Stimulation pre_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis griess_assay Griess Assay for NO supernatant_collection->griess_assay elisa ELISA for TNF-α & IL-6 supernatant_collection->elisa western_blot Western Blot for NF-κB & MAPK proteins cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

References

A Comparative Analysis of the Neuroprotective Efficacy of Albiflorin and Benzoylpaeoniflorin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the experimental evidence for two promising neuroprotective compounds derived from Paeonia lactiflora.

This guide provides a detailed comparison of the neuroprotective properties of Albiflorin (B1665693) and Benzoylpaeoniflorin (B190653), two natural compounds isolated from the roots of Paeonia lactiflora. While research into Albiflorin's neuroprotective potential is more extensive, emerging evidence suggests that Benzoylpaeoniflorin also possesses significant neuroprotective activity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in the context of neurodegenerative diseases.

It is important to note that while the initial focus of this comparison was on Benzoylalbiflorin, a thorough review of the scientific literature revealed a lack of available data for this specific compound. Therefore, this guide will focus on the available data for a closely related compound, Benzoylpaeoniflorin, and compare it with its well-studied counterpart, Albiflorin. Paeoniflorin (B1679553) and Albiflorin are isomers, making a comparison between their benzoylated derivatives relevant.

Quantitative Data Summary

The following tables summarize the key quantitative data from experimental studies on the neuroprotective effects of Albiflorin and Benzoylpaeoniflorin.

Table 1: In Vitro Neuroprotective Efficacy

CompoundExperimental ModelToxin/InsultConcentrationOutcome MeasureResultReference
Albiflorin Differentiated PC12 cellsGlutamate10, 50, 100 µMCell ViabilitySignificantly ameliorated reduction in cell viability[1]
Differentiated PC12 cellsGlutamate10, 50, 100 µMROS AccumulationSignificantly reduced ROS accumulation[1]
Differentiated PC12 cellsGlutamate10, 50, 100 µMBcl-2/Bax RatioSignificantly increased Bcl-2/Bax ratio[1]
Benzoylpaeoniflorin Primary cultures of rat cortical cellsH₂O₂Not specifiedNeuroprotectionSignificantly protected against H₂O₂-induced neurotoxicity[2]

Table 2: Effects on Inflammatory Mediators

CompoundExperimental ModelStimulantConcentrationMediatorInhibition RateReference
Albiflorin RAW 264.7 cellsLPSNot specifiedNO Production17.35%[3]
RAW 264.7 cellsLPSNot specifiedPGE₂ Production12.94%[3]
RAW 264.7 cellsLPSNot specifiedTNF-α Production15.29%[3]
RAW 264.7 cellsLPSNot specifiedIL-6 Production10.78%[3]
Benzoylpaeoniflorin RBL-2H3 cellsAntigenNot specifiedβ-HEX and HIS releaseSignificantly reduced[4]

Experimental Protocols

Neuroprotection Assay in Primary Cortical Cells (for Benzoylpaeoniflorin)

This experiment evaluates the ability of a compound to protect primary neurons from oxidative stress-induced cell death.[2]

  • Cell Culture: Primary cortical cells are isolated from rat embryos and cultured in a suitable medium.

  • Treatment: Cells are pre-treated with Benzoylpaeoniflorin for a specified period.

  • Induction of Neurotoxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium to induce oxidative stress and neuronal damage.

  • Assessment of Neuroprotection: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of living cells. A higher absorbance value in the treated group compared to the H₂O₂-only group indicates a neuroprotective effect.

Anti-inflammatory Assay in RAW 264.7 Macrophages (for Albiflorin)

This protocol assesses the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of inflammatory mediators in immune cells.[3]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with Albiflorin for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the culture medium to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6): The levels of these cytokines in the supernatant are quantified using specific ELISA kits.

Signaling Pathways and Mechanisms of Action

Albiflorin's Neuroprotective Signaling Pathways

Albiflorin exerts its neuroprotective effects through the modulation of multiple signaling pathways. It has been shown to inhibit neuroinflammation by suppressing the NF-κB and MAPK signaling pathways.[5] Furthermore, Albiflorin can activate the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, and the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]

Albiflorin_Signaling Albiflorin Albiflorin NFkB NF-κB Pathway Albiflorin->NFkB Inhibits MAPK MAPK Pathway Albiflorin->MAPK Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Albiflorin->Nrf2_HO1 Activates PI3K_Akt PI3K/Akt Pathway Albiflorin->PI3K_Akt Activates Neuroinflammation Neuroinflammation Neuronal_Apoptosis Neuronal Apoptosis Neuroinflammation->Neuronal_Apoptosis Oxidative_Stress Oxidative Stress Oxidative_Stress->Neuronal_Apoptosis Neuroprotection Neuroprotection NFkB->Neuroinflammation MAPK->Neuroinflammation Nrf2_HO1->Oxidative_Stress Reduces PI3K_Akt->Neuronal_Apoptosis Inhibits

Caption: Albiflorin's multifaceted neuroprotective mechanisms.

Benzoylpaeoniflorin's Potential Signaling Pathway

While the direct neuroprotective signaling pathways of Benzoylpaeoniflorin are not as extensively studied, its ability to inhibit the MAPK signaling pathway in the context of anti-anaphylactic activity suggests a potential overlap in its mechanism of action for neuroprotection.[4] The MAPK pathway is a critical regulator of cellular processes, including inflammation and apoptosis, which are key events in neurodegenerative diseases.

Benzoylpaeoniflorin_Signaling Benzoylpaeoniflorin Benzoylpaeoniflorin MAPK_Pathway MAPK Pathway Benzoylpaeoniflorin->MAPK_Pathway Inhibits Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->MAPK_Pathway Activates Inflammation_Apoptosis Inflammation & Apoptosis MAPK_Pathway->Inflammation_Apoptosis Neuroprotection Neuroprotection

Caption: Postulated neuroprotective mechanism of Benzoylpaeoniflorin via MAPK inhibition.

Conclusion

Both Albiflorin and Benzoylpaeoniflorin, natural compounds from Paeonia lactiflora, demonstrate promising neuroprotective properties. Albiflorin has been more extensively studied, with evidence supporting its anti-inflammatory and antioxidant effects through the modulation of multiple key signaling pathways, including NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt. Benzoylpaeoniflorin has shown significant neuroprotective activity against oxidative stress in primary neurons and has been identified as an inhibitor of the MAPK signaling pathway.

While direct comparative studies are lacking, the available data suggests that both compounds warrant further investigation as potential therapeutic agents for neurodegenerative diseases. Future research should focus on head-to-head comparisons of their efficacy in various in vitro and in vivo models of neurodegeneration, as well as a more detailed elucidation of the signaling pathways involved in Benzoylpaeoniflorin's neuroprotective effects. The structural similarity between these compounds and their distinct bioactivities present an exciting avenue for the development of novel neuroprotective drugs.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against Benzoylalbiflorin and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the development of immunoassays or antibody-based therapeutics targeting Benzoylalbiflorin, a comprehensive understanding of antibody specificity is paramount. Cross-reactivity with structurally similar analogues can lead to inaccurate quantification and potential off-target effects, compromising assay validity and therapeutic safety.[1][2] This guide provides a comparative framework and detailed experimental protocols for assessing the cross-reactivity of anti-Benzoylalbiflorin antibodies.

Structural Comparison: this compound and Key Analogues

This compound is a monoterpene glycoside isolated from Paeonia lactiflora. Its analogues typically differ by the presence or absence of key functional groups, such as the benzoyl or glycosyl moieties. Understanding these structural differences is the first step in predicting and interpreting cross-reactivity data.

  • This compound: The primary target molecule.

  • Albiflorin: Lacks the benzoyl group present in this compound. This is a significant structural change likely to reduce antibody binding.

  • Paeoniflorin: An isomer of Albiflorin, differing in the stereochemistry of the pinane (B1207555) skeleton. Isomeric changes can have a profound impact on antibody recognition.

  • Oxypaeoniflorin: Contains an additional hydroxyl group compared to Paeoniflorin, altering the polarity and hydrogen-bonding potential of the molecule.

Below is a diagram illustrating the structural relationships and key differences between these compounds, which form the basis for potential antibody cross-reactivity.

G cluster_main Target Antigen cluster_analogues Structural Analogues This compound This compound Albiflorin Albiflorin This compound->Albiflorin Loss of Benzoyl Group Paeoniflorin Paeoniflorin Albiflorin->Paeoniflorin Isomerization Oxypaeoniflorin Oxypaeoniflorin Paeoniflorin->Oxypaeoniflorin Addition of -OH Group

Caption: Structural relationships between this compound and its analogues.

Experimental Methodologies for Cross-Reactivity Assessment

The two primary methods for quantifying antibody cross-reactivity for small molecules (haptens) are the Indirect Competitive Enzyme-Linked Immunosorbent Assay (icELISA) and Surface Plasmon Resonance (SPR).

The icELISA is a robust and widely used method for determining the specificity of an antibody.[3][4] It measures the ability of analogues (competitors) to inhibit the binding of the antibody to the immobilized target antigen.

Experimental Protocol:

  • Antigen Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a coating buffer and incubated overnight at 4°C.[5]

  • Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubating for 1-2 hours at 37°C.[5]

  • Competitive Reaction:

    • A fixed, limited concentration of the primary anti-Benzoylalbiflorin antibody is mixed with varying concentrations of the free competitor (this compound standard or its analogues).

    • 100 µL of this mixture is added to the coated and blocked wells.[3]

    • The plate is incubated for 1-2 hours at 37°C, allowing the free analogue to compete with the coated antigen for antibody binding sites.

  • Washing: The plate is washed again to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-goat-anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.[4]

  • Washing: A final wash step is performed to remove the unbound secondary antibody.

  • Substrate Addition & Detection: A chromogenic substrate (e.g., TMB) is added. The reaction is stopped after a set time with a stop solution (e.g., 2M H₂SO₄). The optical density (OD) is measured using a microplate reader. The signal intensity is inversely proportional to the amount of competitor in the solution.[3]

The workflow for this process is visualized below.

G A 1. Coat Plate with this compound-BSA B 2. Block Non-specific Sites A->B Wash C 3. Add Antibody + Competitor (this compound or Analogue) B->C Wash D 4. Add Enzyme-Linked Secondary Antibody C->D Wash E 5. Add Substrate & Measure Signal D->E Wash F Result Interpretation: High Signal = Low Cross-Reactivity Low Signal = High Cross-Reactivity E->F

Caption: Experimental workflow for the Indirect Competitive ELISA (icELISA).

SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[6][7][8] This method offers a more detailed characterization of antibody-antigen interactions compared to ELISA.

Experimental Protocol:

  • Sensor Chip Immobilization: The anti-Benzoylalbiflorin antibody is immobilized on the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: A solution containing the analyte (this compound or an analogue) at various concentrations is flowed over the chip surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time, generating an association curve.[8]

  • Dissociation: The analyte solution is replaced with a running buffer, and the dissociation of the analyte from the antibody is monitored, generating a dissociation curve.[8]

  • Regeneration: The sensor chip surface is regenerated using a specific buffer to remove the bound analyte, preparing it for the next cycle.

  • Data Analysis: The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a higher binding affinity.

Comparative Data Analysis

Data from these experiments should be systematically organized to facilitate comparison. Cross-reactivity in icELISA is typically calculated relative to the target analyte.

Data Calculation for icELISA:

The half-maximal inhibitory concentration (IC50) is determined for the target analyte (this compound) and each analogue from their respective dose-response curves. The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of this compound / IC50 of Analogue) * 100

CompoundIC50 (nM)Cross-Reactivity (%)
This compound 15100.0%
Albiflorin3504.3%
Paeoniflorin8001.9%
Oxypaeoniflorin15001.0%

Data presented are for illustrative purposes only.

Compoundka (1/Ms)kd (1/s)KD (M)
This compound 2.5 x 10⁵3.8 x 10⁻⁴1.5 x 10⁻⁹
Albiflorin1.1 x 10⁴4.0 x 10⁻³3.6 x 10⁻⁷
Paeoniflorin5.2 x 10³4.5 x 10⁻³8.7 x 10⁻⁷
Oxypaeoniflorin2.1 x 10³4.9 x 10⁻³2.3 x 10⁻⁶

Data presented are for illustrative purposes only.

Interpretation and Conclusion

Based on the hypothetical data, the antibody exhibits high specificity for This compound . The significant increase in the IC50 (ELISA) and KD (SPR) values for the analogues demonstrates minimal cross-reactivity. The loss of the benzoyl group (in Albiflorin) dramatically reduces binding, indicating this moiety is a critical part of the epitope recognized by the antibody. Further structural modifications in Paeoniflorin and Oxypaeoniflorin result in an even greater loss of affinity.

For researchers, these results would confirm the antibody's suitability for a specific and sensitive immunoassay for this compound. If significant cross-reactivity were observed, further antibody engineering or the selection of different monoclonal antibodies would be necessary to achieve the desired specificity.[9]

References

Unraveling the Molecular Targets of Benzoylalbiflorin: A Comparative Guide to Knockdown-Based Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of knockdown-based studies to elucidate the potential molecular targets of Benzoylalbiflorin. While direct knockdown studies on this compound are not yet available, research on analogous compounds from Paeonia lactiflora, such as Paeoniflorin and Albiflorin, strongly suggests a modulatory role in key inflammatory and signaling pathways. This guide focuses on the experimental validation of these implicated targets—NF-κB, MAPK, and PARP1—through RNA interference, offering a framework for understanding the potential mechanisms of Benzoyalbilflorin.

This compound, a monoterpene glycoside isolated from the roots of Paeonia lactiflora, belongs to a class of compounds that have demonstrated significant anti-inflammatory and neuroprotective properties. Mechanistic studies on its close structural relatives, Paeoniflorin and Albiflorin, have pointed towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as a central mode of action. Furthermore, Poly (ADP-ribose) polymerase 1 (PARP1) has been identified as a potential direct target, which can also influence NF-κB activity.

This guide will delve into the experimental data from knockdown studies targeting key components of these pathways, providing a comparative analysis of their roles in cellular processes relevant to the therapeutic potential of this compound.

Comparative Analysis of Molecular Target Knockdown

To understand the functional consequences of inhibiting the proposed molecular targets of this compound, we have summarized quantitative data from various knockdown studies. These studies utilize small interfering RNA (siRNA) or short hairpin RNA (shRNA) to specifically reduce the expression of target proteins and observe the downstream effects.

Target Protein Knockdown Method Cell Line/Model Key Quantitative Outcomes Reference
p65 (NF-κB) siRNAHuman primary synoviocytes- Downregulation of inflammatory cytokines. - Significant enhancement of apoptosis.
p65 (NF-κB) siRNA retrovirusTHP-1 cells (mononuclear macrophage)- Significant decrease in NF-κB p65 mRNA and protein levels. - Significant inhibition of pro-inflammatory cytokine (IL-1β, TNF-α) release.
ERK1/2 (MAPK) siRNAHuman osteosarcoma U2-OS cells- Significant inhibition of cell proliferation and invasion. - Induction of cell cycle arrest in G1/G0 phase and apoptosis.
ERK1/2 (MAPK) shRNAA375 human melanoma cells- Selective reduction of total and phosphorylated ERK1/2 levels. - Suppression of MAPK signaling, leading to reduced cell proliferation.
PARP1 siRNAMouse Embryonic Fibroblasts (MEFs)- Abrogation of NF-κB activation following inflammatory stimulus. - Inhibition of IR-induced NF-κB DNA binding and transcriptional activation.
PARP1 siRNAp65+/+ MEFs- Increased caspase-3 activity and sensitization to IR-induced cell killing when combined with NF-κB inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the implicated signaling pathways and a general workflow for knockdown-based target validation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation p65_p50 NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation p65_p50_n NF-κB (p65/p50) p65_p50->p65_p50_n Translocation DNA DNA p65_p50_n->DNA Genes Inflammatory Gene Transcription DNA->Genes Benzoylalbiflorin_alt This compound (Proposed) Benzoylalbiflorin_alt->IKK Inhibition siRNA_p65 siRNA targeting p65 siRNA_p65->p65_p50 Knockdown

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound and target validation via p65 knockdown.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress Receptor Receptor Tyrosine Kinase Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., AP-1) ERK_n->TF Activation Genes Gene Expression (Proliferation, Inflammation) TF->Genes Benzoylalbiflorin_alt This compound (Proposed) Benzoylalbiflorin_alt->Raf Inhibition shRNA_ERK shRNA targeting ERK shRNA_ERK->ERK Knockdown PARP1_NFkB_Crosstalk cluster_nucleus Nucleus DNA_damage DNA Damage PARP1 PARP1 DNA_damage->PARP1 Activation p65_p50_n NF-κB (p65/p50) PARP1->p65_p50_n Co-activation DNA DNA p65_p50_n->DNA Genes Inflammatory Gene Transcription DNA->Genes Benzoylalbiflorin_alt This compound (Proposed) Benzoylalbiflorin_alt->PARP1 Inhibition siRNA_PARP1 siRNA targeting PARP1 siRNA_PARP1->PARP1 Knockdown Knockdown_Workflow Cell_Culture 1. Cell Culture (e.g., Macrophages, Synoviocytes) Transfection 2. Transfection with siRNA/shRNA (Targeting p65, ERK, or PARP1) Cell_Culture->Transfection Incubation 3. Incubation (24-72 hours) Transfection->Incubation Stimulation 4. Stimulation (e.g., with LPS or TNF-α) Incubation->Stimulation Lysate_Prep 5. Cell Lysate Preparation Stimulation->Lysate_Prep Functional_Assay 7. Functional Assays (e.g., ELISA for cytokines, Apoptosis assays) Stimulation->Functional_Assay Western_Blot 6. Western Blot Analysis (Quantify protein knockdown) Lysate_Prep->Western_Blot

Safety Operating Guide

Essential Safety and Logistical Information for Handling Benzoylalbiflorin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential procedural guidance for the safe handling and disposal of Benzoylalbiflorin. The information herein is designed to supplement, not replace, institutional safety protocols and the professional judgment of qualified personnel.

Hazard Summary and Quantitative Data

This compound is a compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are ingestion and eye contact. It is classified as harmful if swallowed and causes serious eye irritation. Furthermore, it is toxic to aquatic life with long-lasting effects.[1] A summary of key hazard and toxicological data is presented below.

Data PointValueGHS Classification
Acute Oral Toxicity (LD50) 500 mg/kg (Rat)[1]Acute toxicity, Oral (Category 4)[1]
Eye Irritation Causes serious eye irritation[1]Eye irritation (Category 2A)[1]
Aquatic Hazard Toxic to aquatic life with long lasting effects[1]Short-term (acute) aquatic hazard (Category 2), Long-term (chronic) aquatic hazard (Category 2)[1]

Note: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Handle with caution as an experimental substance.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartRecommended PPESpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing or aerosolization.
Skin Chemical-Resistant GlovesNitrile gloves are recommended. For prolonged handling or in case of submersion, consider double-gloving.[2] Inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated.
Lab CoatA full-length, long-sleeved lab coat should be worn at all times to protect skin and clothing.
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with a particulate filter (N95, P95, or better) is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[3][4]

Operational Plan: Safe Handling of this compound

Adherence to a strict operational plan is critical to ensure the safety of personnel and the integrity of the research environment.

Engineering Controls and Designated Area
  • Ventilation: All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated and clearly labeled area for handling this compound.[1][2] Cover the work surface with absorbent, disposable bench paper to contain any potential spills.[1]

Weighing and Preparation of Solutions
  • Weighing: To prevent the generation of airborne dust, tare a sealed container on the balance, transfer the powder to the container within the chemical fume hood, and then re-weigh the sealed container.[2]

  • Solution Preparation: When preparing solutions, add solvents slowly to the solid to avoid splashing. If possible, purchase pre-weighed amounts or solutions to eliminate the need for handling the powder directly.[2][5]

General Handling Practices
  • Avoid direct contact with the skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the designated handling area.[6]

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[6] Call a poison control center or seek immediate medical attention.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]

Spill Response
  • Evacuate the area and prevent entry of unnecessary personnel.

  • Wear the appropriate PPE, including respiratory protection.

  • For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels, and place all cleanup materials in the hazardous waste container.

Disposal Plan

The disposal of this compound and any associated contaminated materials must be conducted in compliance with all local, state, and federal regulations to prevent environmental contamination.

Waste Segregation and Collection
  • Solid Waste: All unused this compound powder and materials contaminated with the solid (e.g., weigh boats, pipette tips, gloves, bench paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of solutions down the drain , as the compound is toxic to aquatic life.[10]

Final Disposal
  • All waste containing this compound is considered hazardous waste.

  • Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[10] This ensures that the waste is handled and disposed of in a manner that is safe for the environment.

Workflow for Handling this compound

Benzoylalbiflorin_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) Prep_Work_Area 2. Prepare Work Area (Fume Hood, Bench Paper) Don_PPE->Prep_Work_Area Weigh_Compound 3. Weigh Compound (In Fume Hood, Sealed Container) Prep_Work_Area->Weigh_Compound Perform_Experiment 4. Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate 5. Decontaminate Work Area & Equipment Perform_Experiment->Decontaminate Spill Spill Occurs? Perform_Experiment->Spill Segregate_Waste 6. Segregate Hazardous Waste (Solid & Liquid) Decontaminate->Segregate_Waste Doff_PPE 7. Doff PPE Segregate_Waste->Doff_PPE Wash_Hands 8. Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill_Response Follow Spill Response Protocol Spill->Spill_Response Spill_Response->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.